N-Methoxy-N,2-dimethylpropanamide
Overview
Description
N-Methoxy-N,2-dimethylpropanamide is a compound that has garnered interest in various fields of chemistry due to its unique structural features and potential applications. Its study involves the examination of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to N-Methoxy-N,2-dimethylpropanamide involves intricate chemical processes. For example, a halogenated hydrocarbon amination reaction was used to synthesize a closely related molecule, demonstrating the complexity and specificity required in the synthesis of such compounds (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-Methoxy-N,2-dimethylpropanamide is often determined by X-ray diffraction analysis. This analytical method reveals the crystalline structure, providing insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding (Junzo Hirano et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of N-Methoxy-N,2-dimethylpropanamide derivatives are influenced by their molecular structure. For instance, the photoreactions of N,N-dimethylpyruvamide in methanol and ethanol reveal the compound's responsiveness to light, leading to the formation of several products. These outcomes underscore the compound's versatile reactivity in different solvents (K. Shima et al., 1984).
Physical Properties Analysis
The physical properties, such as solubility and crystalline form, play a crucial role in the compound's applications. Detailed analyses of related compounds have shown how crystal structure determination can inform on the physical state and stability of these molecules (Junzo Hirano et al., 2004).
Scientific Research Applications
Crystal Structure Analysis : The crystal structure of a compound related to N-Methoxy-N,2-dimethylpropanamide, specifically N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, shows intermolecular hydrogen bonds of the type N-H...O. This research is significant in the field of crystallography and material science (Hirano, Hamase, Akita, & Zaitsu, 2004).
Pharmacology and Hallucinogenic Effects : In pharmacological studies, derivatives of N-Methoxy compounds, such as N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, have been analyzed for their hallucinogenic effects. For instance, 25D-NBOMe and 25E-NBOMe, both derivatives, demonstrate varying strengths of hallucinogenic effects (Zuba & Sekuła, 2013).
Mental Health Research : Research on vaporized synthetic 5-methoxy-N,N-dimethyltryptamine (a related compound) shows significant improvements in affect and non-judgment in volunteers, though it did not significantly affect overall mental health or the psychedelic experience (Uthaug et al., 2019).
Analytical Chemistry : A developed Gas Chromatography (GC) method effectively separates N-Methoxy compounds such as N,N-Dimethylformamide and 2-methoxyethanol. This method aids in dissolution studies of delivery systems containing these compounds (Olivier, Du Toit, & Hamman, 2007).
Receptor Interaction Studies : Another research area involves the study of receptor interaction profiles of N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines, showing potent agonist activity at the 5-HT2A receptor (Rickli et al., 2015).
Synthesis and Material Science : Novel volatile niobium precursors, such as Nb(NtBu)(mdpa)3 and Nb(NtBu)(mdpa)3, which are related to N-Methoxy-N,2-dimethylpropanamide, show potential as precursors for thin films containing niobium, an application in material science and engineering (Hwang et al., 2021).
Safety And Hazards
N-Methoxy-N,2-dimethylpropanamide is classified with the GHS07 hazard symbol . The hazard statements include H319, H335, H302+H312+H332, and H315 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Future Directions
N-Methoxy-N,2-dimethylpropanamide has been used in the synthesis of tantalum imido precursors, which could potentially be applied as precursors for tantalum oxide thin films . These thin films have a wide range of applications, including copper diffusion barriers, anti-reflective coatings, corrosion-resistant coatings, optical waveguides, alternative gate dielectrics in metal oxide semiconductor devices, thin-film transistors, and high-k dielectric in dynamic random access memory .
properties
IUPAC Name |
N-methoxy-N,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWUPFPGLDIOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446309 | |
Record name | N-Methoxy-N,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N,2-dimethylpropanamide | |
CAS RN |
113778-69-1 | |
Record name | N-Methoxy-N,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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